rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

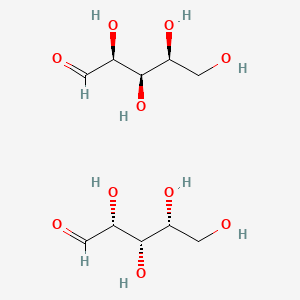

rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal: is a compound known for its multiple hydroxyl groups and aldehyde functionality. It is a stereoisomer of pentose sugars, specifically a form of xylose, which is a five-carbon sugar. This compound is significant in various biochemical and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Enzymatic Synthesis: One common method involves the use of specific enzymes that catalyze the conversion of substrates into rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal. Enzymes such as xylose isomerase can be used to convert glucose into xylose, which can then be further processed to obtain the desired compound[][1].

Chemical Synthesis: This involves the chemical reduction of xylose using reducing agents like sodium borohydride under controlled conditions to yield this compound[][1].

Industrial Production Methods:

Fermentation: Industrial production often employs microbial fermentation where specific strains of bacteria or yeast are used to convert biomass into this compound[][1].

Extraction from Biomass: The compound can also be extracted from plant biomass, where it naturally occurs in small quantities. This method involves hydrolysis of plant materials followed by purification processes[][1].

Chemical Reactions Analysis

Types of Reactions:

Oxidation: rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal can undergo oxidation reactions to form corresponding acids. Common oxidizing agents include potassium permanganate and nitric acid[][1].

Reduction: The compound can be reduced to form polyols using reducing agents like sodium borohydride[][1].

Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups under specific conditions[][1].

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in aqueous or alcoholic medium.

Substitution: Acid chlorides or anhydrides in the presence of a base[][1].

Major Products:

Oxidation: Xylaric acid.

Reduction: Xylitol.

Substitution: Various substituted pentoses depending on the substituent used[][1].

Scientific Research Applications

Biochemical Roles

Energy Metabolism:

D-ribose is crucial in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells. It is integral to the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate for nucleotide synthesis. Studies have shown that supplementation with D-ribose can enhance ATP levels in tissues under stress conditions such as ischemia or hypoxia .

Nucleotide Synthesis:

As a precursor to nucleotides, D-ribose is essential for the synthesis of RNA and DNA. It contributes to the formation of nucleotides like adenosine monophosphate (AMP), which is vital for cellular functions including protein synthesis and cell signaling .

Therapeutic Applications

Cardiovascular Health:

Research indicates that D-ribose supplementation may improve cardiac function in patients with coronary artery disease and heart failure. A study published in Clinical Cardiology demonstrated that D-ribose could enhance exercise tolerance and quality of life in individuals with heart disease by improving myocardial energy metabolism .

Chronic Fatigue Syndrome and Fibromyalgia:

D-ribose has been investigated as a potential treatment for chronic fatigue syndrome (CFS) and fibromyalgia. Clinical trials suggest that it may alleviate symptoms by restoring cellular energy levels and improving overall well-being .

Diabetes Management:

Emerging studies indicate that D-ribose may have a role in managing diabetes by enhancing insulin sensitivity and glucose uptake in muscle tissues. This effect could be beneficial in addressing metabolic disorders associated with diabetes .

Industrial Applications

Food Industry:

D-ribose is utilized as a food additive due to its sweetening properties and ability to enhance flavor profiles. It can be found in various products including beverages and nutritional supplements aimed at athletes and health-conscious consumers .

Pharmaceuticals:

In the pharmaceutical industry, D-ribose is used as an excipient in drug formulations due to its biocompatibility and ability to stabilize active ingredients. Its role as a sugar alcohol also makes it a candidate for various drug delivery systems .

Case Studies

Comparison with Similar Compounds

D-Xylose: Another pentose sugar with similar structural properties but different stereochemistry.

D-Ribose: A five-carbon sugar that is a key component of RNA.

D-Arabinose: Another pentose sugar with different stereochemistry[][1].

Uniqueness:

- rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal is unique due to its specific stereochemistry, which affects its reactivity and interaction with enzymes.

- Its multiple hydroxyl groups and aldehyde functionality make it a versatile compound in various chemical and biochemical applications[1][1].

Biological Activity

rel-(2R,3S,4R)-2,3,4,5-Tetrahydroxypentanal is a pentose sugar derivative that has garnered attention for its potential biological activities. This compound is structurally related to ribose and has been identified in various biological systems. This article reviews the biological activity of this compound, highlighting its effects on cellular processes and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H10O5. The compound features four hydroxyl groups and an aldehyde functional group, contributing to its reactivity and interaction with biological macromolecules.

Sources of this compound

This compound has been isolated from various organisms including:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with aging and various diseases.

Anticancer Properties

Studies have shown that this compound can inhibit the proliferation of cancer cells. In vitro experiments suggest that this compound induces apoptosis in several cancer cell lines by activating caspase pathways. For instance:

- Case Study 1 : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability after 48 hours .

- Case Study 2 : In colorectal cancer models, the compound inhibited tumor growth by modulating signaling pathways associated with cell cycle regulation .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies indicate that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This property could be beneficial in neurodegenerative conditions such as Alzheimer's disease.

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of gene expression related to cell survival.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to decreased expression of inflammatory mediators.

Research Findings Summary Table

Properties

Molecular Formula |

C10H20O10 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/2C5H10O5/c2*6-1-3(8)5(10)4(9)2-7/h2*1,3-5,7-10H,2H2/t2*3-,4+,5+/m10/s1 |

InChI Key |

CDVZCUKHEYPEQS-FALJYIPSSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C=O)O)O)O)O.C([C@@H]([C@H]([C@@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O.C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.